In-Depth Technical Guide: Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
In-Depth Technical Guide: Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, a representative synthesis protocol, and its applications in drug discovery.
Core Properties
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, with the CAS number 236406-22-7, is a piperidine derivative featuring a protected amine functional group.[1] This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 236406-22-7 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| IUPAC Name | tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | [2] |
| Purity (Typical) | Min. 95% | [1] |
| InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9,13H2,1-4H3 | [1] |
| SMILES | CC1(CN)CCN(C(=O)OC(C)(C)C)CC1 | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is not widely available in peer-reviewed literature. Researchers are advised to acquire this data on their own samples for structural confirmation and purity assessment.
Safety and Handling
The safety information for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is not extensively documented. A safety data sheet for the compound indicates that it may cause respiratory irritation upon inhalation.[2] Due to the lack of comprehensive toxicological data, it is recommended to handle this compound with the standard precautions for laboratory chemicals of unknown toxicity.
General Handling Precautions:
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Use in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Hazard Classification (Predicted for structurally similar compounds): While specific GHS classifications for this exact compound are not available, related piperidine derivatives are classified with hazards such as acute oral toxicity, skin irritation, and serious eye irritation.
Synthesis and Experimental Protocols
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a synthetic compound available from various chemical suppliers. While a specific, detailed experimental protocol for its synthesis is not readily found in peer-reviewed journals, a general synthetic strategy can be inferred from common organic chemistry principles and procedures for analogous compounds.
A plausible synthetic route would involve the N-Boc protection of a suitable 4-methylpiperidine precursor, followed by the introduction of the aminomethyl group at the 4-position. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
General Experimental Protocol (Hypothetical):
Step 1: Synthesis of Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
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To a solution of 4-cyano-4-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.
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Cool the mixture in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Work up the reaction by washing with aqueous acid, aqueous base, and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
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Dissolve the product from Step 1 in a suitable anhydrous solvent (e.g., tetrahydrofuran).
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Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions at 0 °C.
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Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
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Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide.
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Filter the resulting precipitate and wash with the solvent.
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Extract the filtrate with a suitable organic solvent.
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Dry the combined organic layers, filter, and concentrate under reduced pressure to yield the final product.
Applications in Drug Discovery
Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with biological targets. The Boc-protected amine of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate allows for its use as a versatile building block in the synthesis of more complex molecules. After incorporating the piperidine core into a larger molecule, the Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be further functionalized.
While specific examples of this compound's use in drug candidates are not widely published, its structural motifs are relevant to several areas of drug discovery. For instance, substituted piperidines are common in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.
The logical workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Utilization workflow in a drug discovery context.
Conclusion
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a valuable, commercially available building block for medicinal chemistry and drug discovery. Its protected primary amine and substituted piperidine core offer a versatile platform for the synthesis of novel compounds. While there is a notable lack of publicly available experimental data for some of its physical and spectral properties, its utility in organic synthesis is evident from its structure. Researchers employing this compound should perform their own characterization and adhere to standard laboratory safety protocols. Further research into the applications of this compound could lead to the discovery of new therapeutic agents.
